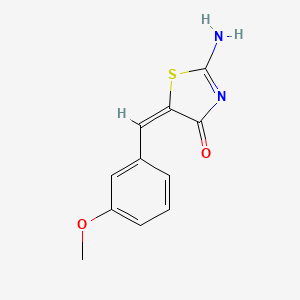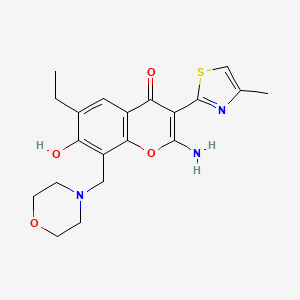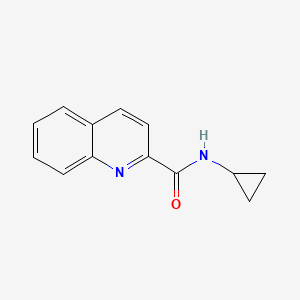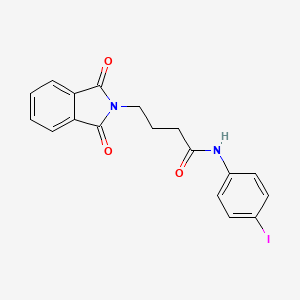
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)butanamide
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)butanamide, also known as J147, is a synthetic compound that has been studied for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's. The compound was first synthesized by the Salk Institute for Biological Studies in 2011 and has since been the focus of numerous studies investigating its mechanism of action and potential applications.
Mechanism of Action
The exact mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)butanamide is not fully understood, but it is thought to work by increasing the production of ATP, a molecule that provides energy to cells. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)butanamide has also been shown to increase the expression of genes involved in the production of new neurons and the growth of dendrites, which are the branches that connect neurons and allow them to communicate with each other.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects on neurodegenerative diseases, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)butanamide has also been shown to have other biochemical and physiological effects. Studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)butanamide can increase lifespan and improve physical performance in animal models, as well as reduce oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)butanamide in lab experiments is that it has been shown to be effective in animal models of Alzheimer's, which makes it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several potential future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)butanamide. One area of interest is investigating its effects on other neurodegenerative diseases, such as Parkinson's and Huntington's. Another area of interest is investigating its effects on aging and age-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)butanamide and to develop more effective therapies based on this compound.
Scientific Research Applications
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)butanamide has been studied extensively for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's. Studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)butanamide can improve cognitive function and memory in animal models of Alzheimer's, as well as reduce amyloid-beta levels and inflammation in the brain.
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-7-2-5-10-16(13)20-17(22)11-6-12-21-18(23)14-8-3-4-9-15(14)19(21)24/h2-5,7-10H,6,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSXOHJYXYDZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methylphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(4-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3749221.png)
![3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B3749225.png)



![N-[2-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B3749248.png)

![3-amino-N-(4-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3749256.png)

![ethyl 4-{[(1-oxido-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3749266.png)
![phenyl{4-[2-(3-pyridinyl)vinyl]phenyl}methanone](/img/structure/B3749271.png)

![2'-methyldispiro[1,3-dioxolane-2,1'-indene-3',2''-[1,3]dioxolane]](/img/structure/B3749288.png)
